molecular formula C33H33ClN2 B8193608 7,9-Bis(2,6-diethylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride

7,9-Bis(2,6-diethylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride

Cat. No.: B8193608
M. Wt: 493.1 g/mol
InChI Key: RUVJSNIXIXSVEY-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,9-Bis(2,6-diethylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride involves the modular alkylation of aniline, an industrial chemical available in bulk. The generality of this approach in ligand design is demonstrated through the facile synthesis of this compound, which differs in steric properties and N-wingtip arrangement .

Industrial Production Methods: The industrial production of this compound hinges upon cost-effective, modular alkylation processes. The synthesis is designed to be scalable, allowing for broad access to academic and industrial researchers for reaction optimization and screening .

Chemical Reactions Analysis

Types of Reactions: 7,9-Bis(2,6-diethylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride undergoes various types of reactions, including:

  • Oxidation
  • Reduction
  • Substitution
  • Cross-coupling reactions

Common Reagents and Conditions: Common reagents used in these reactions include palladium, nickel, gold, silver, copper, platinum, and ruthenium. The conditions for these reactions vary depending on the specific type of reaction being performed .

Major Products Formed: The major products formed from these reactions are typically the result of cross-coupling and hydrofunctionalization processes, leading to the formation of complex organic molecules .

Scientific Research Applications

7,9-Bis(2,6-diethylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 7,9-Bis(2,6-diethylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride exerts its effects involves its role as an N-heterocyclic carbene ligand. It coordinates with various metals, facilitating catalytic reactions by stabilizing reactive intermediates and enhancing reaction rates. The molecular targets and pathways involved include coordination chemistry with metals such as gold, rhodium, and palladium .

Comparison with Similar Compounds

Similar Compounds:

  • 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene
  • 7,9-Bis(2,4,6-tribenzhydrylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride
  • 1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene

Uniqueness: 7,9-Bis(2,6-diethylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride is unique due to its sterically-bulky structure, which provides enhanced stability and reactivity in catalytic processes. Its broad applicability in various catalytic reactions sets it apart from other similar compounds .

Properties

IUPAC Name

7,9-bis(2,6-diethylphenyl)acenaphthyleno[1,2-d]imidazol-9-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33N2.ClH/c1-5-22-13-9-14-23(6-2)30(22)34-21-35(31-24(7-3)15-10-16-25(31)8-4)33-28-20-12-18-26-17-11-19-27(29(26)28)32(33)34;/h9-21H,5-8H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVJSNIXIXSVEY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C=[N+](C3=C2C4=CC=CC5=C4C3=CC=C5)C6=C(C=CC=C6CC)CC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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